molecular formula C15H18ClN3O4 B13726444 1-Boc-5-chloro-3-(methoxy-methyl-carbamoyl)indazole

1-Boc-5-chloro-3-(methoxy-methyl-carbamoyl)indazole

Cat. No.: B13726444
M. Wt: 339.77 g/mol
InChI Key: SKBZJXIVWSLWRH-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of N-tert-Butoxycarbonyl-5-chloro-3-indazole-N-methoxy-N-methylcarboxiamide involves multiple steps, starting with the preparation of the indazole core. The indazole ring is typically synthesized through cyclization reactions involving hydrazines and ketones or aldehydes. The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. The methoxy-methylcarboxiamide moiety is then attached through amide bond formation using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

N-tert-Butoxycarbonyl-5-chloro-3-indazole-N-methoxy-N-methylcarboxiamide undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine, acids like TFA, and coupling agents like DCC and NHS. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-tert-Butoxycarbonyl-5-chloro-3-indazole-N-methoxy-N-methylcarboxiamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-tert-Butoxycarbonyl-5-chloro-3-indazole-N-methoxy-N-methylcarboxiamide is primarily related to its ability to form stable amide bonds and its role as a protecting group in synthetic chemistry. The tert-butoxycarbonyl group protects amines during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical transformations. The indazole ring may also interact with biological targets, contributing to the compound’s bioactivity .

Comparison with Similar Compounds

N-tert-Butoxycarbonyl-5-chloro-3-indazole-N-methoxy-N-methylcarboxiamide can be compared with other similar compounds, such as:

    N-tert-Butoxycarbonyl-5-chloro-1H-indazole: Similar structure but lacks the methoxy-methylcarboxiamide moiety.

    N-tert-Butoxycarbonyl-3-indazole-N-methoxy-N-methylcarboxiamide: Similar structure but lacks the chloro substituent.

    N-tert-Butoxycarbonyl-5-chloro-3-indazole-N-methylcarboxiamide: Similar structure but lacks the methoxy group.

The uniqueness of N-tert-Butoxycarbonyl-5-chloro-3-indazole-N-methoxy-N-methylcarboxiamide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C15H18ClN3O4

Molecular Weight

339.77 g/mol

IUPAC Name

tert-butyl 5-chloro-3-[methoxy(methyl)carbamoyl]indazole-1-carboxylate

InChI

InChI=1S/C15H18ClN3O4/c1-15(2,3)23-14(21)19-11-7-6-9(16)8-10(11)12(17-19)13(20)18(4)22-5/h6-8H,1-5H3

InChI Key

SKBZJXIVWSLWRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Cl)C(=N1)C(=O)N(C)OC

Origin of Product

United States

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